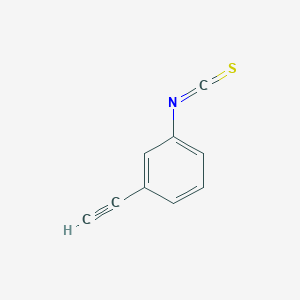

1-Ethynyl-3-isothiocyanatobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXYLBBUTLNTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654147 | |

| Record name | 1-Ethynyl-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244246-95-5 | |

| Record name | 1-Ethynyl-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 3 Isothiocyanatobenzene and Its Derivatives

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The assembly of the target molecule hinges on the successful formation of a carbon-carbon bond for the ethynyl (B1212043) group and a carbon-nitrogen double bond as part of the isothiocyanate moiety.

The introduction of a terminal alkyne onto an aromatic ring is most prominently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds by reacting an aryl halide or triflate with a terminal alkyne. libretexts.orgwikipedia.org

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and requires a copper(I) co-catalyst, such as copper(I) iodide. wikipedia.orgorganic-chemistry.org An amine base, like triethylamine (B128534) or piperidine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. libretexts.orgwikipedia.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts. wikipedia.org These systems may use different ligands or palladium complexes, including those with N-heterocyclic carbene (NHC) ligands, which are effective for coupling aryl bromides and even chlorides. libretexts.org The choice of aryl halide (I > Br > Cl) significantly impacts reactivity. wikipedia.org For the synthesis of a precursor to 1-ethynyl-3-isothiocyanatobenzene, a starting material like 1-iodo-3-aminobenzene would be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene.

Table 1: Selected Catalytic Systems for Sonogashira Coupling of Aryl Halides

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Conditions | Ref. |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Terminal Alkyne | Amine (e.g., Et₃N) | THF/DMF | Room Temp to Reflux | libretexts.orgwikipedia.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromide | Terminal Alkyne | Cs₂CO₃ | Dioxane | Room Temperature | organic-chemistry.org |

| NiCl₂(dppp) / CuI | Aryl Iodide/Bromide | Terminal Alkyne | KF / Zinc Powder | DMAc | 60-70 °C | researchgate.net |

| Pd-NHC Complex / CuI | Aryl Bromide | Terminal Alkyne | Pyrrolidine | Pyrrolidine | Boiling | libretexts.org |

Introduction of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is a key electrophile used in various chemical transformations. kiku.dkacs.org The most common and versatile method for its synthesis is from a primary amine precursor. chemrxiv.orgnih.gov For the target molecule, this would involve the conversion of 3-ethynylaniline (B136080).

The classical approach involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govorganic-chemistry.org This salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and form the isothiocyanate. nih.govwikipedia.org A wide variety of reagents have been developed for this desulfurization step.

Common Desulfurizing Agents:

Thiophosgene (B130339): A traditional but highly toxic reagent that reacts directly with amines. nih.gov

Tosyl Chloride (TsCl): A facile method where the in situ generated dithiocarbamate salt decomposes upon reaction with TsCl. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A clean method where the byproducts are volatile, simplifying workup. kiku.dk

Cyanuric Chloride (TCT): An efficient reagent for converting dithiocarbamate salts to isothiocyanates, particularly effective in aqueous or biphasic systems. beilstein-journals.org

Propane Phosphonic Acid Anhydride (T3P®): Acts as a powerful desulfurating agent for dithiocarbamates formed from primary amines and CS₂. organic-chemistry.org

Alternatively, isothiocyanates can be synthesized from isocyanides via sulfurization with elemental sulfur, a reaction that can be catalyzed by amines. rsc.org

Table 2: Comparison of Reagents for Amine to Isothiocyanate Conversion

| Reagent(s) | Starting Material | Key Features | Ref. |

| CS₂ / Tosyl Chloride | Primary Amine | In situ generation of dithiocarbamate; high yields (75-97%). | nih.govorganic-chemistry.org |

| CS₂ / Boc₂O / DMAP | Primary Amine | Good to excellent yields; volatile byproducts simplify purification. | kiku.dk |

| CS₂ / T3P® | Primary Amine | Efficient desulfuration; good yields. | organic-chemistry.org |

| CS₂ / Carbon Tetrabromide | Primary Amine | Metal-free; one-pot process with good to excellent yields. | researchgate.net |

| Elemental Sulfur / DBU | Isocyanide | Catalytic process using a less toxic sulfur source. | rsc.org |

Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various strategic pathways, from linear multi-step sequences to more convergent one-pot methods.

A logical and common route for preparing functionalized aryl isothiocyanates involves a multi-step sequence starting from a commercially available precursor. nih.gov For this compound, a typical pathway would be:

Starting Material Selection: The synthesis would commence with a di-substituted benzene (B151609) ring, such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756). The halogen provides a handle for the Sonogashira coupling, while the amine is the precursor to the isothiocyanate group.

Introduction of the Ethynyl Group: The selected haloaniline undergoes a Sonogashira coupling reaction with a suitable alkyne, for example, trimethylsilylacetylene. This is followed by the removal of the silyl (B83357) protecting group (e.g., with a fluoride (B91410) source or base) to yield 3-ethynylaniline.

Formation of the Isothiocyanate: The resulting 3-ethynylaniline is then converted to the final product, this compound. This is typically achieved by reacting the amine with carbon disulfide and a base to form the dithiocarbamate salt, followed by treatment with a desulfurizing agent like O,O-di(pyridin-2-yl) carbonothioate (B8497899) or another suitable reagent. nih.gov This final step is often high-yielding for a variety of substituted anilines. nih.gov

This sequential approach allows for the purification of intermediates at each stage, ensuring the high purity of the final product.

To improve efficiency, reduce waste, and shorten reaction times, one-pot strategies are highly desirable. Several methods have been developed for the one-pot synthesis of isothiocyanates from primary amines that can be applied to the conversion of 3-ethynylaniline. beilstein-journals.orgresearchgate.net

These protocols typically involve the in situ generation of the dithiocarbamate salt by reacting the amine with carbon disulfide and a base. beilstein-journals.org Without isolating this intermediate, a desulfurizing agent is added directly to the reaction mixture to promote the elimination reaction and form the isothiocyanate. beilstein-journals.orgresearchgate.net

For instance, a one-pot process using cyanuric chloride (TCT) as the desulfurizing agent has been developed and shown to be effective for a broad range of amines under aqueous conditions. beilstein-journals.org Similarly, a one-pot method using carbon tetrabromide as the desulfurizing agent provides various isothiocyanates in good to excellent yields under mild, metal-free conditions. researchgate.net These strategies streamline the synthesis by telescoping the dithiocarbamate formation and its subsequent conversion into a single operation.

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green approaches have been reported for the synthesis of isothiocyanates that are applicable to the preparation of this compound from 3-ethynylaniline. rsc.orgeurekaselect.com

Key green strategies include:

Use of Water as a Solvent: Procedures have been developed where the conversion of amines to isothiocyanates using CS₂ occurs in water. rsc.org Sodium persulfate (Na₂S₂O₈) has been successfully used as an efficient desulfurizing agent in these aqueous, one-pot systems, which tolerate a wide array of functional groups, including acetylenes. rsc.org

Benign Reagents: The use of inexpensive, non-toxic, and readily available reagents is a cornerstone of green chemistry. Calcium oxide (CaO) has been reported as a dual-purpose reagent, acting as both a base and a desulfurizing agent in the synthesis of isothiocyanates from amines and CS₂. eurekaselect.com

Catalytic Methods: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. The sulfurization of isocyanides with elemental sulfur—a widely available industrial byproduct—can be achieved using catalytic amounts of an amine base like DBU, in greener solvents such as Cyrene™. rsc.orgdigitellinc.comnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a green method for synthesizing isothiocyanates from primary amines and CS₂ under mild, environmentally friendly conditions. acs.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes to this compound and its derivatives. These approaches are favored for their ability to facilitate carbon-carbon and carbon-heteroatom bond formations under relatively mild conditions.

Copper catalysis plays a significant role in the synthesis of aryl alkynes and related compounds. While often used as a co-catalyst with palladium in Sonogashira couplings, copper can also independently catalyze certain key transformations. For instance, copper(I) salts are known to react with terminal alkynes to form copper(I) acetylides. nih.gov This activation of the alkyne is a crucial step in many coupling reactions.

In the context of synthesizing the target molecule, a copper-catalyzed Sonogashira-type reaction could be envisioned. A notable palladium-free Sonogashira cross-coupling of o-iodoanilines with terminal alkynes has been achieved using a copper(I) complex, (PPh₃)₂CuBH₄. This reaction proceeds efficiently under an air atmosphere, offering a more cost-effective and environmentally friendly alternative to some palladium-catalyzed systems.

Furthermore, copper catalysis is relevant in the synthesis of aryl isothiocyanates from various precursors. Although direct copper-catalyzed conversion of an aniline (B41778) to an isothiocyanate is less common, copper catalysts are employed in various C-N and C-S bond-forming reactions that can be adapted for the synthesis of precursors to the target molecule.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl alkynes and is the most prominent method for introducing the ethynyl group onto an aromatic ring. nih.govwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a 3-haloaniline derivative. In the first step, a Sonogashira coupling is performed on a suitably protected 3-haloaniline (e.g., 3-iodoaniline or 3-bromophenyl isothiocyanate) with a protected acetylene (B1199291) source like trimethylsilylacetylene. The use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) salt (e.g., CuI) and a base like triethylamine, facilitates this coupling. Following the successful introduction of the ethynyl group, the silyl protecting group can be easily removed under mild conditions, for instance, with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to yield 3-ethynylaniline.

The subsequent step involves the conversion of the amino group of 3-ethynylaniline into the isothiocyanate functionality. This transformation is commonly achieved by reacting the aniline with thiophosgene (CSCl₂) or a thiophosgene equivalent in the presence of a base. This two-step approach, combining a Sonogashira coupling with a subsequent isothiocyanation, represents a robust and versatile strategy for the synthesis of this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp. | High |

| 3-Bromophenyl isothiocyanate | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 100 | Moderate to High |

| 1,3-Dibromobenzene | 1-Ethynyl-4-octyloxybenzene | Pd(OAc)₂, PPh₃, CuI | DIPA | Toluene | 60 | Good |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

While palladium has been the dominant metal in Sonogashira-type couplings, other transition metals have emerged as viable catalysts for the formation of aryl-alkyne bonds.

Nickel-catalyzed cross-couplings have been developed as a more cost-effective alternative to palladium. Nickel catalysts, often in the form of Ni(0) complexes, can promote the coupling of aryl halides with terminal alkynes. For instance, ultrafine nickel(0) powder has been shown to catalyze the Sonogashira coupling reaction in the presence of cuprous iodide, triphenylphosphine, and potassium hydroxide. nih.gov This method has been applied to aryl iodides and bromides, suggesting its potential applicability for the synthesis of this compound from corresponding halo-isothiocyanatobenzene precursors.

Rhodium-catalyzed reactions have also been explored for the synthesis of aryl alkynes. Although less common than palladium or nickel for direct Sonogashira-type reactions, rhodium catalysts are effective in various transformations involving alkynes, such as [2+2+2] cycloadditions, which can be used to construct complex aromatic systems bearing ethynyl groups.

Synthesis of Structural Analogs and Isomers

The synthetic methodologies described for this compound can be adapted to produce a variety of structural analogs and isomers, allowing for the exploration of structure-activity relationships in various applications.

The synthesis of positional isomers, namely 1-ethynyl-2-isothiocyanatobenzene and 1-ethynyl-4-isothiocyanatobenzene, can be achieved by applying the same fundamental synthetic strategies to the corresponding ortho- and para-substituted precursors.

For the synthesis of 1-ethynyl-2-isothiocyanatobenzene , the starting material would typically be 2-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline). A Sonogashira coupling with a protected alkyne, followed by deprotection and subsequent conversion of the amino group to the isothiocyanate, would yield the desired ortho-isomer.

Similarly, the synthesis of 1-ethynyl-4-isothiocyanatobenzene would commence with a 4-haloaniline (e.g., 4-iodoaniline (B139537) or 4-bromoaniline). The Sonogashira coupling and subsequent isothiocyanation sequence would lead to the para-substituted product. The choice of starting halide (iodide, bromide) and the specific reaction conditions for the Sonogashira coupling may need to be optimized for each isomer to achieve high yields.

The aromatic ring of ethynyl-isothiocyanatobenzene can be further functionalized to create a diverse library of derivatives. These modifications can be introduced either on the starting materials before the key coupling and isothiocyanation steps or on the final product, depending on the compatibility of the functional groups with the reaction conditions.

For example, starting with substituted 3-haloanilines (e.g., with methoxy, nitro, or alkyl groups on the ring), a range of functionally diverse this compound derivatives can be prepared. The electronic nature of these substituents can influence the reactivity of the starting materials and the properties of the final products. researchgate.net

Alternatively, the ethynyl and isothiocyanate groups on the final product can undergo further transformations. The ethynyl group can participate in various reactions, such as cycloadditions (e.g., click chemistry), further cross-coupling reactions, or hydration to form an acetyl group. The isothiocyanate group is a versatile handle for the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles through reactions with nucleophiles like amines, alcohols, and thiols. chemrxiv.orgnih.gov

Challenges in Synthesis and Purification of this compound

The synthesis and subsequent purification of this compound present a unique set of challenges owing to the presence of two highly reactive functional groups: the terminal alkyne (ethynyl group) and the isothiocyanate group. These challenges necessitate careful selection of synthetic routes and purification techniques to ensure the integrity of the final product.

A primary challenge lies in the inherent reactivity and potential instability of the isothiocyanate group. Isothiocyanates are known to be sensitive to moisture and can be unstable under certain conditions, which can complicate their synthesis and purification mdpi.com. The analytical determination of isothiocyanates can also be problematic due to their high volatility, instability, and the lack of strong chromophores, which can make techniques like High-Performance Liquid Chromatography (HPLC) challenging mdpi.com. For instance, some isothiocyanates may precipitate in the aqueous mobile phases used in HPLC, leading to operational difficulties and inaccurate measurements mdpi.com.

Furthermore, the synthesis of aryl isothiocyanates often involves reagents that require careful handling. One common method for preparing aryl isothiocyanates is the reaction of a primary aromatic amine, in this case, 3-ethynylaniline, with thiophosgene epa.govresearchgate.net. Thiophosgene is a highly toxic and moisture-sensitive reagent, necessitating stringent safety precautions and anhydrous reaction conditions moltuslab.comwikipedia.org. Alternative, less hazardous methods involve the in-situ formation of a dithiocarbamate salt from the corresponding amine, followed by decomposition to the isothiocyanate nih.govorganic-chemistry.org. While safer, these multi-step procedures can introduce their own set of challenges related to reaction optimization and yield.

The purification of the final product, this compound, is another significant hurdle. The presence of the non-polar ethynyl group can result in a compound with low polarity. The purification of low-polarity isothiocyanates by column chromatography can be difficult due to the potential for co-elution with non-polar byproducts or unreacted starting materials. The choice of eluent system is critical to achieve adequate separation researchgate.net.

Moreover, the synthesis of the precursor, 3-ethynylaniline, often utilizes a Sonogashira coupling reaction rsc.orgresearchgate.netnih.govresearchgate.netscielo.org.mx. While a powerful tool for forming carbon-carbon bonds, this reaction can sometimes lead to the formation of side products that are structurally similar to the desired product, complicating the purification process. For example, homo-coupling of the terminal alkyne can occur, leading to impurities that may be difficult to separate from the target molecule.

Reactivity and Mechanistic Investigations of 1 Ethynyl 3 Isothiocyanatobenzene

Reactions Involving the Isothiocyanate Functional Group

The isothiocyanate (N=C=S) group is a versatile functional group known for its electrophilic character, making it susceptible to attack by various nucleophiles. nih.govnih.govjst.go.jp

Nucleophilic Addition Reactions

The primary mode of reaction for the isothiocyanate group is nucleophilic addition. Amines, for instance, readily react with isothiocyanates to form thiourea (B124793) derivatives. ijacskros.comresearchgate.net This reaction is a cornerstone in the synthesis of a wide array of organic compounds with applications in medicinal chemistry and material science. ijacskros.comchemrxiv.org The general mechanism involves the attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer.

The synthesis of thioureas from isothiocyanates and primary or secondary amines is a well-established and efficient method. ijacskros.comresearchgate.net For example, the reaction of an isothiocyanate with an amine typically proceeds under mild conditions to afford the corresponding thiourea in high yield. uobabylon.edu.iq

Cycloaddition Chemistry of Isothiocyanates

Isothiocyanates can participate in cycloaddition reactions, acting as a dipolarophile. For example, they can react with 1,3-dipoles like azides and azomethine ylids to form five-membered heterocyclic rings. cdnsciencepub.comrsc.orgacs.org The C=S bond of the isothiocyanate group shows significant activity as a dipolarophile. cdnsciencepub.com In some cases, these reactions can be complex, yielding different products depending on the reaction conditions and the nature of the reactants. For instance, the reaction of aroylaziridines with aryl isothiocyanates can lead to the formation of 4-thiazoline derivatives through a [2+3] cycloaddition mechanism. cdnsciencepub.com

Covalent Adduct Formation with Biological Thiols

Isothiocyanates are known to react with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and the small molecule thiol, glutathione (B108866) (GSH). nih.govnih.govjst.go.jp This reactivity is central to the biological activity of many naturally occurring isothiocyanates. nih.govnih.govjst.go.jp The reaction with a thiol group (R-SH) results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net

This covalent modification of proteins can modulate their function and is a key mechanism behind the observed biological effects of isothiocyanates. nih.govnih.govjst.go.jp The reaction with glutathione is often the first step in the metabolic detoxification of isothiocyanates. nih.gov This conjugation is typically catalyzed by glutathione S-transferases (GSTs). nih.gov While the formation of dithiocarbamates is reversible, subsequent reactions can lead to more stable adducts. nih.govresearchgate.net

The reaction of isothiocyanates with thiols is pH-dependent. Under physiological conditions (pH 6-8), the reaction with thiols to form dithiocarbamates is favored. researchgate.net In more alkaline conditions (pH 9-11), the reaction with amines to form thioureas is preferred. researchgate.netresearchgate.net

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine | Thiourea | Nucleophilic Addition |

| Thiol (e.g., Cysteine, Glutathione) | Dithiocarbamate | Nucleophilic Addition |

| 1,3-Dipole (e.g., Azide) | Five-membered heterocycle | Cycloaddition |

Reactions Involving the Terminal Alkyne Functional Group

The terminal alkyne group in 1-ethynyl-3-isothiocyanatobenzene provides a second site for chemical modification, most notably through "click chemistry" and various coupling reactions.

"Click Chemistry" Applications (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne is a perfect handle for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgsigmaaldrich.comtcichemicals.comchemie-brunschwig.ch The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.govwikipedia.org This reaction unites a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org

The CuAAC reaction is exceptionally robust and can be performed under mild, often aqueous, conditions, tolerating a wide variety of functional groups. organic-chemistry.orgsigmaaldrich.com This has made it a powerful tool in bioconjugation, drug discovery, and materials science. sigmaaldrich.comtcichemicals.com The copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgwikipedia.org The uncatalyzed reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

| Reaction | Catalyst | Product | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions |

| Thermal Huisgen 1,3-Dipolar Cycloaddition | None | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Requires high temperature, low regioselectivity |

Alkynylation and Coupling Reactions

The terminal alkyne can also participate in various coupling reactions, most notably the Sonogashira coupling. wikipedia.orgnih.gov This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira reaction is typically carried out under mild conditions, using a base such as an amine, which also often serves as the solvent. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

Furthermore, the terminal alkyne can undergo desilylation-coupling reactions. For instance, a trimethylsilyl-protected alkyne can be deprotected in situ and subsequently coupled with an aryl halide in a one-pot Sonogashira reaction. researchgate.net

Intramolecular Cyclizations involving the Ethynyl (B1212043) Group

The presence of the ethynyl and isothiocyanate groups in a 1,3-relationship on the benzene (B151609) ring allows for the potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous o-alkynylaryl isothiocyanates provides significant insight into the expected cyclization behavior.

One of the primary modes of cyclization for alkynylaryl isothiocyanates is through radical-mediated pathways. For instance, the reaction of 2-(2-phenylethynyl)phenyl isothiocyanate with cyclohexyl radicals, generated from the decomposition of dibenzoyl peroxide in cyclohexane, initiates a multi-step spiro-cyclization. epa.gov This process involves the initial addition of the cyclohexyl radical to the isothiocyanate carbon, forming a thioimidoyl radical. This intermediate, despite a tendency towards fragmentation, can undergo a cascade of cyclization and hydrogen-translocation steps to yield a spiranic polycondensed heterocyclic compound. epa.gov

Another significant cyclization strategy involves base-promoted reactions. While often intermolecular, these reactions highlight the reactivity of the ethynyl and isothiocyanate groups. For example, o-isothiocyanato arylacetylenes react with aroylacetonitriles in the presence of a base to afford benzo[d] researchgate.netconicet.gov.arthiazines in a highly efficient and step-economical manner. rsc.org This type of reactivity suggests that under appropriate basic conditions, intramolecular nucleophilic attack of a transiently formed species onto the ethynyl group of this compound could be a viable pathway for cyclization.

Furthermore, Brønsted acid-mediated cycloisomerizations have been successfully employed for the synthesis of thieno[3,2-f]isoquinolines from the corresponding precursors. conicet.gov.arresearchgate.net This methodology demonstrates the utility of acidic conditions to promote the cyclization of systems containing both thiophene (B33073) and isoquinoline (B145761) precursors, which can be conceptually related to the cyclization of this compound.

The following table summarizes representative examples of cyclization reactions of analogous alkynylaryl isothiocyanates, which can be extrapolated to predict the behavior of this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(2-phenylethynyl)phenyl isothiocyanate | Dibenzoyl peroxide, cyclohexane, reflux | Spiranic polycondensed heterocycle | - | epa.gov |

| o-isothiocyanato arylacetylenes | Aroylacetonitriles, base | Benzo[d] researchgate.netconicet.gov.arthiazines | High | rsc.org |

| Substituted Thiophene Precursors | Methanesulfonic acid, 120 °C | Thieno[3,2-f]isoquinolines | Moderate to Excellent | conicet.gov.arresearchgate.net |

Tandem and Cascade Reactions Utilizing this compound

The strategic positioning of the ethynyl and isothiocyanate functionalities in this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly desirable in organic synthesis due to their efficiency and atom economy.

A notable example of a cascade reaction involving a related substrate is the multi-step radical spiro-cyclization of 2-(2-phenylethynyl)phenyl isothiocyanate. epa.gov This reaction proceeds through a cascade of events initiated by the addition of an external radical, leading to the formation of a complex polycyclic system. Such a process, if applied to this compound, could potentially lead to novel heterocyclic scaffolds.

Furthermore, the synthesis of thieno[2,3-c]isoquinolines showcases the potential for cascade reactions involving molecular merging of isoquinoline and thieno[2,3-b]pyridine (B153569) motifs. nih.gov While the starting materials are different, the underlying principle of constructing complex heterocyclic systems through a series of intramolecular events is directly applicable to the potential reactivity of this compound.

The following table outlines a conceptual cascade reaction based on the reactivity of analogous systems.

| Reactant | Reaction Type | Key Intermediates | Potential Product |

| This compound | Radical-initiated cascade | Thioimidoyl radical, vinyl radical | Fused heterocyclic system |

Mechanistic Pathways of Transformations

Understanding the mechanistic pathways of the reactions of this compound is crucial for predicting its reactivity and for the rational design of synthetic strategies.

Radical reactions involving isothiocyanates are well-documented and play a significant role in the transformations of this compound. The addition of a radical species to the carbon atom of the isothiocyanate group results in the formation of a thioimidoyl radical. epa.gov This intermediate is a key player in subsequent reaction steps. The fate of the thioimidoyl radical is dependent on the reaction conditions and the molecular structure. It can undergo further cyclization, as seen in the multi-step spiro-cyclization of 2-(2-phenylethynyl)phenyl isothiocyanate, or it can be involved in hydrogen abstraction or fragmentation processes. epa.gov

The intramolecular cyclization of this compound can, in principle, proceed through either a concerted or a stepwise mechanism. In a concerted process, bond formation and bond breaking occur simultaneously in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

For radical-mediated cyclizations, the process is inherently stepwise, involving the initial formation of a thioimidoyl radical followed by subsequent intramolecular addition to the ethynyl group. epa.gov In the case of thermally or photochemically induced cyclizations, the possibility of a concerted pericyclic reaction, such as an electrocyclization, could be considered, although stepwise radical pathways are often more prevalent for isothiocyanates. The specific pathway would likely be influenced by the reaction conditions and the presence of catalysts or initiators.

In base-promoted reactions, anionic intermediates are likely to be involved. The deprotonation of a suitable pronucleophile can generate a species that adds to the isothiocyanate or the ethynyl group, initiating a cascade of reactions. The stability and lifetime of these anionic intermediates will determine the product distribution.

In acid-catalyzed cyclizations, carbocationic intermediates may be formed through the protonation of the ethynyl group. The subsequent intramolecular attack by the sulfur or nitrogen atom of the isothiocyanate group would then lead to the cyclized product. The regioselectivity of this attack would be governed by the relative stability of the resulting cationic intermediates.

Advanced Spectroscopic and Analytical Characterization of 1 Ethynyl 3 Isothiocyanatobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethynyl-3-isothiocyanatobenzene, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals in two distinct regions: the aromatic region and the acetylenic region.

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 7.8 ppm. Due to the meta-substitution pattern, a complex set of multiplets is anticipated. The proton situated between the two substituents (at the C2 position) is likely to be the most downfield and may appear as a narrow triplet or singlet-like peak. The other three protons (at C4, C5, and C6) will show coupling to each other, resulting in overlapping multiplets (e.g., doublet of doublets, triplet of doublets).

Ethynyl (B1212043) Proton: The terminal acetylenic proton (-C≡C-H) is expected to resonate as a sharp singlet around δ 3.1 ppm. Its exact position is influenced by the electronic effects of the aromatic ring system. For instance, the acetylenic proton in phenylacetylene (B144264) appears at approximately 3.06 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H2, H4, H5, H6) | 7.0 - 7.8 | Multiplets |

| Acetylenic H | ~ 3.1 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For this compound, eight distinct signals are expected (as C4/C6 may be equivalent depending on the solvent and resolution).

Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. The two carbons directly attached to the substituents (C1 and C3) are quaternary and will appear as weak signals. Their chemical shifts will be significantly influenced by the substituent effects, likely in the range of δ 120-135 ppm. The four protonated aromatic carbons will resonate in a similar region, typically between δ 125 and 135 ppm.

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group (C≡C) are expected in the range of δ 75-85 ppm. The carbon attached to the ring (C-α) will be slightly more downfield than the terminal carbon (C-β).

Isothiocyanate Carbon: The carbon of the isothiocyanate group (-N=C=S) is a key feature. It is expected to appear significantly downfield, generally in the range of δ 130-145 ppm. A notable characteristic of the isothiocyanate carbon is that its signal is often very broad due to quadrupolar relaxation effects of the adjacent nitrogen atom, which can sometimes make it difficult to detect under standard acquisition conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (C1-C6) | 120 - 135 | C1 and C3 are quaternary |

| Ethynyl C (Cα, Cβ) | 75 - 85 | Two distinct signals expected |

| Isothiocyanate C (-NCS) | 130 - 145 | Signal may be broad |

While ¹⁹F NMR is not applicable to this compound due to the absence of fluorine, other advanced NMR techniques would be invaluable for unambiguous signal assignment.

2D Correlation Spectroscopy (COSY): This experiment would reveal correlations between coupled protons, confirming the connectivity of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic and ethynyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C1, C3, and the -NCS carbon) by observing their correlations to nearby protons. For example, the acetylenic proton would show a correlation to the C1 and C2 carbons of the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. This is a definitive method for confirming the identity of the synthesized compound. The presence of sulfur would be confirmed by the characteristic isotopic pattern of the M+2 peak.

Table 3: Calculated High-Resolution Mass Data for C₉H₅NS

| Ion Species | Calculated Exact Mass |

| [M]⁺˙ | 159.0140 |

| [M+H]⁺ | 160.0218 |

| [M+Na]⁺ | 182.0037 |

LRMS measures nominal masses and is useful for determining the molecular weight and observing fragmentation patterns. The mass spectrum of this compound would show a molecular ion (M⁺˙) peak at m/z 159. The fragmentation would likely involve the loss of stable neutral molecules or radicals. Key expected fragments could include:

[M-NCS]⁺: Loss of the isothiocyanate group.

[M-HCN]⁺˙: Loss of hydrogen cyanide.

[M-CS]⁺˙: Loss of carbon monosulfide.

The presence of a sulfur atom would be indicated by an [M+2]⁺˙ peak with an intensity of approximately 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Reactivity Studies

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for investigating the reactivity of this compound. This technique is particularly useful for monitoring the progress of reactions involving the highly electrophilic isothiocyanate group, which readily reacts with nucleophiles.

In a typical reactivity study, this compound is reacted with a chosen nucleophile, such as an amine or a thiol. The reaction mixture is then analyzed at various time points by LC-MS. The liquid chromatography component separates the unreacted starting material from the newly formed product(s) and any intermediates. The mass spectrometry detector then provides mass information for each separated component, allowing for their identification and quantification.

For instance, the reaction of this compound with a primary amine would be expected to yield a thiourea (B124793) derivative. LC-MS analysis would show a decrease in the ion signal corresponding to the mass of this compound and a concurrent increase in the ion signal for the mass of the expected thiourea product. This allows for the determination of reaction kinetics and the identification of potential side products. The high sensitivity and specificity of LC-MS make it an indispensable technique for understanding the chemical behavior of this bifunctional molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound, providing direct evidence for the presence of its key functional groups. The IR spectrum of this compound is dominated by the characteristic vibrational modes of the isothiocyanate (-N=C=S) and terminal alkyne (-C≡C-H) moieties.

The most prominent and diagnostic feature in the IR spectrum is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group. This typically appears in the region of 2000-2200 cm⁻¹. The ethynyl group gives rise to two characteristic absorptions: the C-H stretching vibration of the terminal alkyne, which is observed as a sharp, medium-intensity band around 3300 cm⁻¹, and the C≡C stretching vibration, which appears as a weaker absorption in the 2100-2140 cm⁻¹ range. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000-2200 | Strong, Broad |

| Terminal Alkyne (-C≡C-H) | C-H Stretch | ~3300 | Medium, Sharp |

| Terminal Alkyne (-C≡C-H) | C≡C Stretch | 2100-2140 | Weak to Medium |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1400-1600 | Variable |

This table presents typical infrared absorption frequencies for the functional groups found in this compound.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule, primarily involving the π-electron system of the benzene ring and the attached functional groups.

The electronic spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. These transitions, often referred to as π → π* transitions, are typically observed in the ultraviolet region. The presence of the ethynyl and isothiocyanato substituents can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, due to the extension of the conjugated system. For comparison, phenyl isothiocyanate shows a UV absorption maximum around 270-280 nm. nist.gov Similarly, phenylethyne exhibits absorption maxima in the UV region. nist.gov The combination of these chromophores in this compound would likely result in a complex UV-Vis spectrum with multiple absorption bands.

Detailed studies using computational methods like Time-Dependent Density Functional Theory (TD-DFT) can aid in the interpretation of the experimental UV-Vis spectrum by predicting the energies and intensities of electronic transitions. sharif.edu Information on the emission properties, such as fluorescence, of this compound is less common but could be investigated to further understand its excited-state behavior.

| Compound | Reported UV-Vis Absorption Maxima (λmax) |

| Phenyl Isothiocyanate | ~270-280 nm nist.gov |

| Phenylethyne | Multiple bands in the UV region nist.gov |

This table provides reference UV-Vis absorption data for related compounds.

X-ray Crystallography and Structural Elucidation (if applicable for derivatives)

This data would confirm the expected planarity of the benzene ring and the linear geometry of the isothiocyanate and ethynyl groups. Furthermore, the crystal packing of the derivative can offer insights into non-covalent interactions, such as hydrogen bonding (if applicable) and π-stacking, which govern the solid-state architecture. This information is crucial for understanding the molecule's physical properties and for designing materials with specific solid-state structures.

Computational and Theoretical Studies of 1 Ethynyl 3 Isothiocyanatobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like 1-ethynyl-3-isothiocyanatobenzene. DFT calculations focus on the electron density, a simpler quantity than the multi-electron wavefunction, to determine the energy and properties of a system. This approach allows for a balance between accuracy and computational cost, making it suitable for relatively large organic molecules.

For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p) or larger, to obtain an optimized molecular geometry. researchgate.netcore.ac.uk From this, key electronic properties can be determined. These properties help in understanding the molecule's reactivity. For instance, calculations on various isothiocyanate derivatives have utilized DFT to study their antioxidant activity through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netcore.ac.uk Such studies calculate thermodynamic parameters including bond dissociation enthalpy (BDE), vertical ionization energy (IE), and vertical electron affinity (EA) to predict reactivity. researchgate.netcore.ac.uk

Table 1: Key Electronic Properties Calculable via DFT

| Property | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of the molecule. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides insight into its overall electronic character. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A harder molecule is generally less reactive. |

| Global Electrophilicity (ω) | An index that measures the electrophilic nature of a molecule. | Helps predict reactivity in polar reactions. |

This table represents typical data that would be generated from DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. For this compound, the HOMO would likely be distributed over the π-system of the benzene (B151609) ring and the ethynyl (B1212043) group. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The LUMO would be expected to have significant contributions from the isothiocyanate group and the aromatic ring. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

Table 2: Frontier Molecular Orbital Data

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally implies higher reactivity. |

This table illustrates the type of data obtained from a molecular orbital analysis.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

For example, in the context of isothiocyanates, DFT has been employed to study reaction mechanisms with radicals. researchgate.net The modeling of reaction pathways, such as radical adduct formation or hydrogen atom transfer, helps to identify the most favorable reaction channels. researchgate.netcore.ac.uk For this compound, mechanistic modeling could be applied to understand its participation in cycloaddition reactions, nucleophilic additions to the isothiocyanate group, or reactions involving the ethynyl moiety.

Prediction of Reactivity and Selectivity

The computational data derived from DFT and MO analysis can be used to predict the reactivity and selectivity of this compound. The distribution of electron density and the shapes of the frontier orbitals can indicate the most likely sites for electrophilic or nucleophilic attack.

For instance, the calculated atomic charges can highlight which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The isothiocyanate carbon is expected to be electrophilic, making it a target for nucleophiles. The π-systems of the benzene ring and the ethynyl group could be susceptible to electrophilic attack. In cases where multiple reaction pathways are possible, comparing the activation energies for each path can predict the major product (regioselectivity and stereoselectivity).

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is important for understanding the three-dimensional structure and flexibility of this compound. While the benzene ring is rigid, rotation around the single bonds connected to the ethynyl and isothiocyanate groups could lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers to identify the most stable structures.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore the conformational landscape and provide information about the flexibility and average structure of the molecule in different environments, such as in a solvent. This can be particularly useful for understanding how the molecule might interact with other molecules in a solution.

Applications of 1 Ethynyl 3 Isothiocyanatobenzene in Functional Materials Research

Liquid Crystalline Materials Development

The quest for high-performance liquid crystal (LC) materials for next-generation displays and photonic devices has driven the exploration of novel molecular structures. The isothiocyanate group, in particular, has been identified as a superior terminal substituent for achieving high birefringence and good thermal stability.

Design Principles for High Birefringence Liquid Crystals

High birefringence (Δn) is a critical property for liquid crystals used in applications requiring significant phase modulation, such as spatial light modulators, optical phased arrays, and fast-switching displays. researchgate.netresearchgate.net The design of molecules with high Δn is guided by several key principles, primarily focused on maximizing the anisotropy of the molecular polarizability.

The fundamental strategy involves creating molecules with long, conjugated π-electron systems. mdpi.com The birefringence of a liquid crystal is directly related to the differential polarizability of the molecule along its long and short axes. Rigid cores composed of aromatic rings are highly beneficial, and connecting these rings with an ethynyl (B1212043) (–C≡C–) bridge is more effective at increasing conjugation and, therefore, birefringence than a direct single bond. mdpi.com

| Molecular Fragment | Contribution to Birefringence (Δn) |

| Benzene (B151609) Ring | ~0.09 |

| Ethynyl Bridge (-C≡C-) | ~0.07 |

Integration into Biphenylacetylene and Quaterphenyl (B1678625) Cores

To achieve the necessary molecular length and rigidity for high-performance liquid crystals, the 1-ethynyl-3-isothiocyanatobenzene moiety is often integrated into larger, more complex molecular cores. Biphenylacetylene (tolane) and quaterphenyl structures are particularly effective scaffolds. mdpi.comsurajitdhara.in

The synthesis of these materials typically involves coupling the ethynyl group of a substituted phenylacetylene (B144264), such as this compound, with other aromatic rings. surajitdhara.in This creates an elongated, rigid molecule with an extended π-electron system. For instance, new high-birefringence liquid crystals with isothiocyanate terminal groups have been synthesized based on quaterphenyl and phenylethynyltolane (a biphenylacetylene derivative) cores. surajitdhara.in These compounds have demonstrated exceptionally high birefringence values, ranging from 0.44 to 0.63. surajitdhara.in

Mixtures containing these isothiocyanato phenyl-tolane liquid crystals can exhibit a birefringence of approximately 0.48–0.52 at room temperature. researchgate.net The incorporation of the isothiocyanate group into these extended cores provides the necessary polarizability anisotropy, while the rigid core structure ensures the formation of stable liquid crystalline phases. surajitdhara.incnr.it

| Core Structure | Terminal Group | Resulting Property |

| Biphenylacetylene (Tolane) | -NCS | High Birefringence (Δn ≈ 0.48-0.52) researchgate.net |

| Quaterphenyl | -NCS | High Birefringence (Δn ≈ 0.44-0.63) surajitdhara.in |

| Phenylacetylene | -NCS | High Birefringence bohrium.com |

This table illustrates the integration of the isothiocyanate (-NCS) terminal group with various rigid molecular cores to produce high-birefringence liquid crystals.

Tunable Microwave and Terahertz Devices based on Isothiocyanates

The application of liquid crystals extends beyond visible light displays into the microwave and terahertz (THz) regions of the electromagnetic spectrum. nih.gov Materials that are tunable and exhibit high anisotropy and low loss are of particular interest for devices like phase shifters, filters, and reconfigurable antennas. nih.govspringerprofessional.demdpi.comresearchgate.net

Isothiocyanate-based liquid crystals are highly attractive for these applications. nih.gov Their high birefringence is a key advantage, as the phase shift produced by the LC is directly proportional to its birefringence. cnr.it This allows for the fabrication of thinner devices, which is crucial for achieving fast response times. researchgate.net Research has demonstrated that isothiocyanate-based LCs maintain high birefringence (Δn = 0.19-0.395) and low absorption losses across a broad spectrum, from the visible and near-infrared to the THz and microwave ranges (0.1-4 GHz, 30 GHz, 0.5-1.8 THz). nih.gov

The tunability of these devices stems from the ability to reorient the LC molecules with an external electric or magnetic field. This changes the effective refractive index experienced by the propagating electromagnetic wave, allowing for dynamic control over its phase or amplitude. mdpi.com The combination of high birefringence and low loss in isothiocyanate LCs makes them prime candidates for developing the next generation of tunable high-frequency electronic components. nih.govmdpi.com

Organic Electronic and Optoelectronic Materials

The functional groups present in this compound also make it a potential precursor for the synthesis of organic materials used in electronics and optoelectronics.

Precursors for Organic Semiconductors and Conductors

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these materials is heavily dependent on their molecular structure, which influences intermolecular orbital overlap and charge transport.

The ethynylphenyl unit of this compound is a common building block in π-conjugated polymers, which form a major class of organic semiconductors. sigmaaldrich.com The ethynyl linker is known to extend the effective π-conjugation length in molecular systems, a critical factor for achieving high charge carrier mobility. mdpi.com Polymers such as poly(phenylene ethynylene)s are well-known organic semiconductors. The concept of using a chemical precursor, which is later converted into the final semiconductor material, is an established strategy in the field. rsc.org

While the isothiocyanate group is less common in final semiconductor structures, its reactivity can be exploited. It can serve as a reactive handle for subsequent polymerization or modification steps. Thiophene-based structures, which are related to the phenyl-based system, are among the most extensively studied classes of organic semiconductors. nih.govsigmaaldrich.comsigmaaldrich.com For example, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) are known to be superior organic semiconductors, affording high-performance OFETs. nih.govrsc.org The presence of both an ethynyl group for building conjugated backbones and a reactive isothiocyanate group positions this compound as a versatile precursor for designing novel organic semiconductor materials.

Synthesis of Polyaromatic Systems and Nanohoops

The reactive ethynyl and isothiocyanate groups on the benzene ring make this compound a candidate for the synthesis of complex polyaromatic systems. The ethynyl group is widely used in coupling reactions, such as the Sonogashira coupling, to build larger, rigid π-conjugated structures. surajitdhara.in These reactions are fundamental to creating the core structures of many functional organic materials, including the liquid crystals discussed previously and extended polycyclic aromatic hydrocarbons.

The isothiocyanate group offers a different mode of reactivity. It can undergo cyclization reactions with various reagents to form heterocyclic systems, further expanding the diversity of accessible polyaromatic structures. While specific research literature detailing the use of this compound for the synthesis of "nanohoops" (macrocyclic structures composed of aromatic units) was not prominently identified, its constituent parts are highly relevant. The construction of such strained cyclic systems often relies on the precise geometric arrangement of reactive groups on aromatic precursors. The combination of the linear, rigid-rod nature of the ethynyl linker and the reactive potential of the isothiocyanate group provides a synthetic platform that could foreseeably be applied to the rational design of novel, complex polyaromatic and macrocyclic architectures.

No Direct Research Found on this compound in Polymer Chemistry Applications

The investigation sought to uncover detailed research findings on the use of this bifunctional molecule, which possesses both a reactive ethynyl group and an isothiocyanate group. These functional groups theoretically offer potential for various polymerization and polymer modification strategies. The ethynyl group is known for its utility in forming carbon-carbon bonds and its participation in "click" chemistry reactions, which are valuable in creating diverse polymer structures. The isothiocyanate group is recognized for its reactivity towards nucleophiles such as amines and alcohols, making it a candidate for grafting molecules onto polymer chains.

However, the extensive search did not yield any studies that have specifically utilized this compound for these purposes. The scientific literature does contain a wealth of information on the polymerization of various ethynyl-containing monomers and the use of isothiocyanates in bioconjugation and material science. For instance, research on poly(ethynyl)benzenes and related aromatic acetylenes demonstrates their role in creating thermally stable and conjugated polymers. Similarly, the reactivity of the isothiocyanate group is well-documented in the context of surface modification and the synthesis of functional small molecules.

Unfortunately, the specific combination of these two functionalities in the form of this compound and its subsequent application in creating novel polymer architectures or for the post-synthesis modification of existing polymers does not appear to be a subject of published research at this time. Therefore, the generation of an article with detailed research findings, data tables, and specific examples as per the requested outline is not possible based on the currently available scientific information.

Medicinal Chemistry and Biological Activity of 1 Ethynyl 3 Isothiocyanatobenzene and Its Bioactive Conjugates

Covalent Ligand Design and Targeting

The design of covalent ligands, which form a permanent chemical bond with their biological target, is a strategy used to achieve prolonged duration of action and high potency. universiteitleiden.nlacs.org The electrophilic nature of the isothiocyanate group in 1-ethynyl-3-isothiocyanatobenzene makes it a candidate "warhead" for creating such covalent inhibitors.

G Protein-Coupled Receptor (GPCR) Ligands

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the target of approximately one-third of all marketed drugs. nih.govrsc.org The development of covalent ligands for GPCRs is an emerging area of drug discovery aimed at overcoming challenges such as low receptor expression and inherent instability during structural studies. acs.orgnih.gov

The strategy involves incorporating a reactive electrophilic group into a molecule that has affinity for the target receptor. universiteitleiden.nl In the case of this compound, the isothiocyanate moiety can serve as the electrophilic warhead. For this compound to function as a specific covalent GPCR ligand, the ethynylbenzene portion of the molecule would need to provide the necessary binding affinity and selectivity for the orthosteric or an allosteric site on a particular GPCR. nih.govnih.gov Covalent binding can lead to an increased receptor occupancy over time, effectively enhancing the ligand's apparent affinity. acs.org

Histamine (B1213489) H3 Receptor (H3R) Modulation

The histamine H3 receptor (H3R) is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters in the central nervous system. nih.govmdpi.com This regulatory role makes it a significant therapeutic target for various neurological and psychiatric conditions. mdpi.com H3R antagonists and inverse agonists have been investigated for their potential therapeutic benefits. mdpi.com

A compound like this compound could theoretically be developed into an irreversible H3R modulator. If the core scaffold possesses affinity for the H3R, the isothiocyanate group could form a covalent bond with a nucleophilic residue within the binding site. This would result in permanent or prolonged inhibition or modulation of the receptor, a strategy that has been explored for other GPCRs to achieve sustained therapeutic effects. nih.gov

Irreversible Binding Mechanisms and Validation

The defining feature of a covalent ligand is its ability to form a chemical bond with its target protein. The isothiocyanate group (-N=C=S) in this compound is an electrophile that is susceptible to attack by nucleophilic amino acid residues. This reaction results in the formation of a stable covalent adduct, leading to irreversible inhibition of the target protein.

The validation of covalent binding is a critical step. A key characteristic of irreversible ligands is that their binding is resistant to washing. acs.org In experimental assays, membranes containing the target receptor are incubated with the covalent ligand and then washed extensively. A reversible ligand will be washed away, while a covalently bound ligand will remain attached to the receptor, allowing for its detection and quantification. acs.org This wash-resistant binding demonstrates the formation of a stable, covalent ligand-receptor complex. acs.org

Reactivity with Amino Acid Residues (e.g., Cysteine)

The isothiocyanate group is known to react with several nucleophilic amino acid side chains, most notably the thiol group of cysteine and the ε-amino group of lysine (B10760008). nih.govresearchgate.net The selectivity of this reaction is often dependent on the pH of the local environment. nih.govresearchgate.net

The reaction with cysteine involves the attack of the nucleophilic thiolate anion on the central carbon atom of the isothiocyanate, forming a dithiocarbamate (B8719985) linkage. researchgate.net This reaction is often favored at a pH range of 6-8. researchgate.net The reaction with the amine group of lysine to form a thiourea (B124793) is typically more favorable under more alkaline conditions (pH 9-11). researchgate.net

While cysteine is a common target for covalent inhibitors due to the high nucleophilicity of its thiol group, cysteine residues are relatively scarce in GPCRs, which can present a challenge in the design of targeted covalent ligands. rsc.orgnih.gov

Table 1: Reactivity of the Isothiocyanate Functional Group

| Reactant Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Typical pH Condition |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Dithiocarbamate | pH 6-8 researchgate.net |

| Lysine | Amine (-NH2) | Thiourea | pH 9-11 researchgate.net |

Prodrug Strategies and Controlled Release Systems

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy can be used to improve a drug's properties, such as its delivery to a specific site or its release over time.

Hydrogen Sulfide (B99878) (H2S) Donors

Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide, playing crucial roles in various physiological and pathological processes. nih.govresearchgate.netunibas.it It is involved in cardiovascular protection, inflammation, and neurotransmission. unibas.itmdpi.com This has led to significant interest in the development of H₂S donor molecules as potential therapeutic agents. nih.govunibas.it

Isothiocyanates (ITCs) have been identified as a class of compounds that can release H₂S. nih.govresearchgate.net The mechanism of H₂S release is triggered by a reaction with the endogenous amino acid L-cysteine. nih.govacs.org The reaction proceeds through the formation of an adduct between the isothiocyanate and cysteine, which then undergoes an intramolecular cyclization. acs.org This cyclization can lead to the formation of raphanusamic acid and an organic amine as major products, or the release of H₂S and a dihydrothiazole derivative as minor products. acs.org The rate of H₂S release is influenced by the chemical nature of the substituent (the 'R' group) attached to the isothiocyanate moiety. mdpi.comacs.org

Therefore, this compound can be classified as a potential H₂S-donating prodrug. Upon administration, it could react with endogenous cysteine to provide a controlled release of hydrogen sulfide, thereby exerting the associated pharmacological effects. nih.govresearchgate.net

Conjugation Chemistry for Bioconjugates

The unique bifunctional nature of this compound, featuring both a reactive isothiocyanate group and a versatile ethynyl (B1212043) group, positions it as a valuable scaffold in the design of bioconjugates. These functionalities allow for covalent attachment to biological macromolecules, enabling the exploration of cellular processes and the development of targeted therapeutic agents.

Functionalized Congeners for Receptor Ligands

The development of functionalized congeners of this compound is a key strategy for creating selective receptor ligands. The isothiocyanate group readily reacts with primary amine functionalities, such as the N-terminus of proteins or the side chain of lysine residues, to form stable thiourea linkages. This inherent reactivity makes it a suitable anchor for tethering the molecule to a protein of interest.

The ethynyl group, on the other hand, offers a versatile handle for further chemical modification through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the attachment of various moieties, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or pharmacophores to enhance binding affinity and selectivity for a specific receptor. This modular approach enables the generation of a library of derivatives for screening and optimization of ligand-receptor interactions.

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique that can be employed to identify the cellular targets of bioactive small molecules. Probes derived from this compound could be designed for AfBPP studies. researchgate.netrsc.org In such a probe, the isothiocyanate group would serve as the reactive group to covalently bind to target proteins, while the ethynyl group could be used to attach a reporter tag, such as biotin or a fluorescent dye, for subsequent detection and identification of the protein targets.

Ligand-Receptor Crosslinking Agents

The structure of this compound can be adapted to create potent ligand-receptor crosslinking agents. Photo-crosslinking, in particular, is a powerful technique to covalently capture and identify protein-protein or ligand-receptor interactions within a native biological environment. thermofisher.comyoutube.com While this compound itself is not inherently photoreactive, its scaffold can be chemically modified to incorporate a photoreactive group.

Commonly used photoreactive moieties that could be integrated into a derivative of this compound include aryl azides and diazirines. thermofisher.comnih.gov For instance, a diazirine-containing derivative could be synthesized where the diazirine group, upon activation with UV light, forms a highly reactive carbene intermediate that can non-selectively insert into nearby C-H or N-H bonds of an interacting protein. nih.gov The isothiocyanate group would provide the initial binding anchor to a specific protein or receptor, and upon photoactivation, the diazirine would covalently link the ligand to its binding partner, allowing for the isolation and identification of the interacting proteins. nih.gov

Evaluation of Biological Response Mechanisms (Related Derivatives)

The biological activities of isothiocyanates, the chemical class to which this compound belongs, have been a subject of significant research interest. Studies on related derivatives have revealed promising antiproliferative and antimicrobial properties.

Antiproliferative Activity (related derivatives)

A growing body of evidence suggests that various isothiocyanate-containing compounds exhibit significant antiproliferative activity against a range of cancer cell lines. While specific studies on this compound are not extensively documented in publicly available literature, research on related aromatic and other isothiocyanate derivatives provides valuable insights into their potential as anticancer agents.

For instance, a series of brefeldin A-isothiocyanate derivatives were designed and synthesized, with some compounds showing potent antiproliferative activity against HeLa cervical cancer cells. nih.gov One derivative, in particular, exhibited an IC50 value of 1.84 μM against HeLa cells while showing minimal cytotoxicity to normal L-02 cells. nih.gov The mechanism of action was determined to involve the induction of cell cycle arrest at the G1 phase and apoptosis through a mitochondrial-dependent pathway. nih.gov

Furthermore, studies on isothiocyanates derived from glucosinolates have demonstrated their ability to inhibit the growth of cancer cells. nih.gov A comparison between isothiocyanates and their corresponding nitriles revealed that isothiocyanates are generally more potent in inhibiting cancer cell proliferation. nih.gov The design and synthesis of novel hybrid molecules containing an isothiocyanate moiety have also yielded compounds with significant cytotoxic effects on various human tumor cell lines.

The antiproliferative activity of these related derivatives underscores the potential of isothiocyanate-based compounds in cancer research and drug development.

Table 1: Antiproliferative Activity of a Related Brefeldin A-Isothiocyanate Derivative

| Compound | Cell Line | IC50 (μM) |

| Brefeldin A-isothiocyanate derivative 6 | HeLa | 1.84 |

| Brefeldin A-isothiocyanate derivative 6 | L-02 | > 80 |

Data sourced from a study on brefeldin A-isothiocyanate derivatives. nih.gov

Antimicrobial Activity (related derivatives)

Isothiocyanates have long been recognized for their antimicrobial properties, with research demonstrating their efficacy against a variety of human pathogens. nih.gov Aromatic isothiocyanates, in particular, have shown notable antibacterial activity. researchgate.net Their mechanism of action is often attributed to their ability to cross bacterial membrane structures, which they appear to do more effectively than their aliphatic counterparts. nih.gov

Studies have shown that the chemical structure of isothiocyanates plays a crucial role in their antimicrobial effectiveness. For example, benzyl (B1604629) isothiocyanate has been found to be highly effective against various strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.com The antimicrobial activity of these compounds is often dose-dependent. mdpi.com

Research on a range of isothiocyanate derivatives has demonstrated broad-spectrum antibacterial effects. For example, 4-methylsulphinylbutyl isothiocyanate, derived from glucoraphanin, has been shown to be active against several fungi and bacteria, with an IC50 value of 28 μM against Pseudomonas syringae. nih.gov The antimicrobial properties of isothiocyanates are a significant area of investigation, with the potential for developing new therapeutic agents to combat infectious diseases. nih.govsemanticscholar.org

Table 2: Antimicrobial Activity of Related Aromatic Isothiocyanates

| Isothiocyanate Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) |

| Benzyl isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL |

| 4-Methoxybenzyl isothiocyanate | Pathogenic bacteria and fungi | 60 - 200 µg/mL |

Data sourced from studies on the antimicrobial activity of aromatic isothiocyanates. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies and Catalysis

The synthesis of 1-ethynyl-3-isothiocyanatobenzene can be envisioned through modern catalytic methods that offer efficiency, selectivity, and sustainability. A primary route would likely involve the late-stage introduction of the ethynyl (B1212043) group onto a pre-functionalized aromatic ring bearing the isothiocyanate group, or vice versa.

A key synthetic approach is the Sonogashira coupling reaction , a robust and widely used palladium- and copper-co-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgresearchgate.net In a plausible synthetic pathway, 3-iodoaniline (B1194756) or 3-bromoaniline (B18343) could be converted to 3-iodo- or 3-bromo-isothiocyanatobenzene, which would then undergo a Sonogashira coupling with a suitable ethynylating agent, such as ethynyltrimethylsilane followed by deprotection, or directly with acetylene (B1199291) gas under controlled conditions. The development of copper-free Sonogashira coupling protocols could further enhance the reaction's applicability, particularly for substrates that are sensitive to copper catalysis. nih.gov